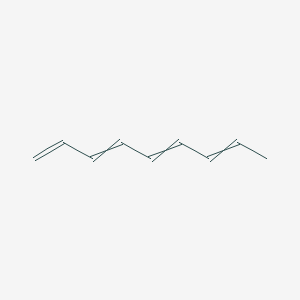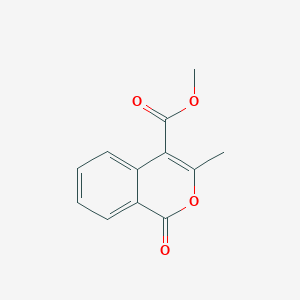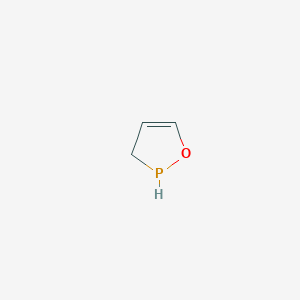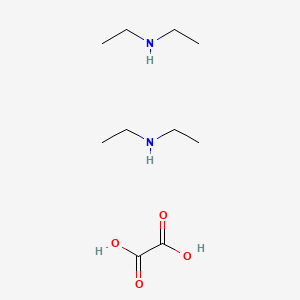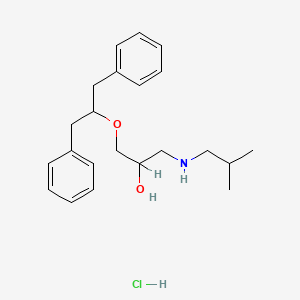
1-((alpha-Benzylphenethyl)oxy)-3-(isobutylamino)-2-propanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((alpha-Benzylphenethyl)oxy)-3-(isobutylamino)-2-propanol hydrochloride is a chemical compound that may have applications in various fields such as chemistry, biology, medicine, and industry. Its structure suggests it could be a beta-blocker or a similar type of compound, but specific details would require further research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((alpha-Benzylphenethyl)oxy)-3-(isobutylamino)-2-propanol hydrochloride likely involves multiple steps, including the formation of the benzylphenethyl group, the attachment of the isobutylamino group, and the final hydrochloride formation. Typical reaction conditions might include:
Reagents: Benzyl chloride, phenethylamine, isobutylamine, hydrochloric acid.
Conditions: Solvent (e.g., ethanol), temperature control, and purification steps such as recrystallization.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yield, purity, and cost-effectiveness. This might involve:
Continuous flow reactors: For consistent and scalable reactions.
Automated purification systems: To ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-((alpha-Benzylphenethyl)oxy)-3-(isobutylamino)-2-propanol hydrochloride may undergo various chemical reactions, including:
Oxidation: Potentially forming oxidized derivatives.
Reduction: Reducing agents might convert it to different amine forms.
Substitution: Halogenation or other substitution reactions could modify its structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), catalysts (e.g., palladium).
Major Products
The major products would depend on the specific reactions and conditions but might include various derivatives with modified functional groups.
Applications De Recherche Scientifique
1-((alpha-Benzylphenethyl)oxy)-3-(isobutylamino)-2-propanol hydrochloride could have applications in:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potentially as a tool for studying biological pathways.
Medicine: Possible therapeutic uses, such as in cardiovascular treatments.
Industry: As a component in manufacturing processes.
Mécanisme D'action
The mechanism of action would depend on its specific biological or chemical activity. If it acts as a beta-blocker, it might:
Molecular Targets: Bind to beta-adrenergic receptors.
Pathways Involved: Inhibit the effects of adrenaline and noradrenaline, leading to reduced heart rate and blood pressure.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propranolol: A well-known beta-blocker with a similar structure.
Atenolol: Another beta-blocker with different pharmacokinetics.
Metoprolol: Similar in function but with unique properties.
Uniqueness
1-((alpha-Benzylphenethyl)oxy)-3-(isobutylamino)-2-propanol hydrochloride might offer unique benefits such as different binding affinities, metabolic stability, or side effect profiles compared to these similar compounds.
Propriétés
Numéro CAS |
35132-77-5 |
|---|---|
Formule moléculaire |
C22H32ClNO2 |
Poids moléculaire |
377.9 g/mol |
Nom IUPAC |
1-(1,3-diphenylpropan-2-yloxy)-3-(2-methylpropylamino)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C22H31NO2.ClH/c1-18(2)15-23-16-21(24)17-25-22(13-19-9-5-3-6-10-19)14-20-11-7-4-8-12-20;/h3-12,18,21-24H,13-17H2,1-2H3;1H |
Clé InChI |
LQCQLTBNGNRPIE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CNCC(COC(CC1=CC=CC=C1)CC2=CC=CC=C2)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


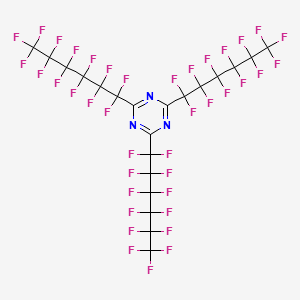
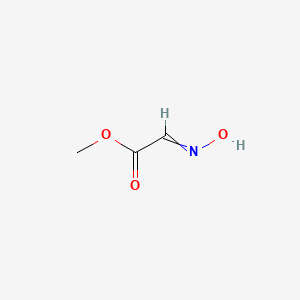

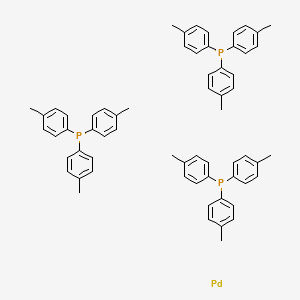
![1,1'-(2,3-Dimethylbutane-2,3-diyl)bis[4-(propan-2-yl)benzene]](/img/structure/B14684371.png)
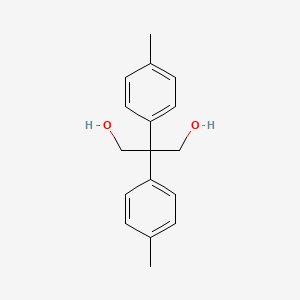
![2-{[(Acetyloxy)(hydroxy)phosphoryl]oxy}-N,N,N-trimethylethan-1-aminium](/img/structure/B14684389.png)
